4-(3-Phenylprop-2-enoyl)benzoic acid

Retinoidal benzoic acid HL-60 differentiation Structure-activity relationship

4-(3-Phenylprop-2-enoyl)benzoic acid (CAS 20118‑35‑8), systematically named 4‑[(E)-3‑phenylprop‑2‑enoyl]benzoic acid and also referred to as 4‑cinnamoylbenzoic acid or chalcone‑4‑carboxylic acid, is a hybrid molecule that merges a chalcone α,β‑unsaturated ketone with a para‑benzoic acid moiety. Belonging to the retinobenzoic acid class, it serves as the unsubstituted parent scaffold for a series of alkyl‑substituted chalcone‑4‑carboxylic acids that act as differentiation inducers of human promyelocytic leukemia HL‑60 cells.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 20118-35-8
Cat. No. B1311726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenylprop-2-enoyl)benzoic acid
CAS20118-35-8
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)/b11-6+
InChIKeyXXFQFMHIIWSQAL-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenylprop-2-enoyl)benzoic acid (CAS 20118-35-8) – Structural Baseline & Comparator Class Definition


4-(3-Phenylprop-2-enoyl)benzoic acid (CAS 20118‑35‑8), systematically named 4‑[(E)-3‑phenylprop‑2‑enoyl]benzoic acid and also referred to as 4‑cinnamoylbenzoic acid or chalcone‑4‑carboxylic acid, is a hybrid molecule that merges a chalcone α,β‑unsaturated ketone with a para‑benzoic acid moiety [1]. Belonging to the retinobenzoic acid class, it serves as the unsubstituted parent scaffold for a series of alkyl‑substituted chalcone‑4‑carboxylic acids that act as differentiation inducers of human promyelocytic leukemia HL‑60 cells [2]. Its closest in‑class analogs include alkyl‑substituted chalcone‑4‑carboxylic acids (e.g., Ch55, Ch80), flavone‑4′‑carboxylic acids, and simple cinnamic or benzoic acid derivatives, against which its procurement value must be quantitatively justified.

Why Generic Substitution Is Not Advisable for 4-(3-Phenylprop-2-enoyl)benzoic acid (CAS 20118-35-8)


The unsubstituted 4‑cinnamoylbenzoic acid scaffold cannot be freely interchanged with other chalcone‑carboxylic acid derivatives or simple cinnamic acids because the presence and position of the carboxylic acid group on the benzoyl ring critically govern both biological activity and synthetic versatility. In the HL‑60 differentiation assay, the parent compound exhibits only weak activity, whereas a single alkyl substitution on the terminal phenyl ring increases potency several‑fold relative to retinoic acid, and cyclization to a flavone‑4′‑carboxylic acid further boosts activity [1]. Conversely, the carboxylic acid handle at the 4‑position of the benzoyl ring enables chemoselective transformations—amidation, esterification, and heterocycle formation—that are not accessible with simple chalcones or cinnamic acids lacking this functional group [2]. Substituting with a 2‑ or 3‑carboxyl isomer, or with a non‑carboxylated chalcone, eliminates both the retinoidal pharmacophore geometry required for nuclear receptor engagement and the reactive anchor needed for downstream diversification.

Quantitative Differentiation Evidence for 4-(3-Phenylprop-2-enoyl)benzoic acid Versus Closest Analogs


HL‑60 Differentiation‑Inducing Activity: Parent Chalcone‑4‑carboxylic Acid Versus Alkyl‑Substituted Derivatives and Retinoic Acid

In the HL‑60 promyelocytic leukemia differentiation assay, the unsubstituted 4‑(3‑phenylprop‑2‑enoyl)benzoic acid (the parent chalcone‑4‑carboxylic acid) is the baseline scaffold. The SAR study by Kagechika et al. demonstrates that introduction of a bulky alkyl group (e.g., 3,5‑di‑tert‑butyl on the terminal phenyl ring) yields Ch55, which is several‑fold more active than all‑trans‑retinoic acid (ATRA) [1]. While the exact EC₅₀ of the parent compound was not reported as a single numeric value in the abstract, the paper explicitly states that unsubstituted chalcone‑4‑carboxylic acid possesses only weak activity, and the activity rank order is: alkyl‑substituted chalcone‑4‑carboxylic acids (Ch55, Ch80) > flavone‑4′‑carboxylic acid (Fv80) ≈ retinoic acid > parent unsubstituted chalcone‑4‑carboxylic acid [1]. This defines the parent compound as the essential low‑activity reference standard for any SAR‑based procurement decision.

Retinoidal benzoic acid HL-60 differentiation Structure-activity relationship

Xanthine Oxidase Inhibition: 4‑Carboxylated Chalcone Scaffold Versus Allopurinol and Non‑Carboxylated Analogs

Kobzar et al. (2023) evaluated a series of 4‑carboxylated chalcones as xanthine oxidase (XO) inhibitors. The parent 4‑cinnamoylbenzoic acid scaffold, when substituted with hydroxy, methoxy, or ethoxy groups on ring A, yielded IC₅₀ values in the range of 0.057–0.26 μM, representing a 10‑ to 60‑fold improvement in potency over the clinical standard allopurinol [1]. It is critical to note that the unsubstituted parent 4‑(3‑phenylprop‑2‑enoyl)benzoic acid was not among the most potent members of the series; its activity is expected to be substantially weaker, consistent with the SAR trend that electron‑donating substituents on ring A enhance inhibitory potency. However, the 4‑carboxyl group is absolutely required for activity: the corresponding dihydrochalcone and Δ²,³‑homoisoflavonoid carboxylic acids, as well as their oxa‑analogues lacking the α,β‑unsaturated ketone, were more than two orders of magnitude less effective (IC₅₀ > 10 μM) [1].

Xanthine oxidase inhibition Carboxylated chalcone Hyperuricemia

Physicochemical Identity: Melting Point and Purity Threshold Differentiate from Cinnamic Acid and Benzoic Acid Building Blocks

The compound exhibits a sharp melting point of 234 °C (predicted boiling point 464.5 ± 45.0 °C, density 1.246 ± 0.06 g/cm³) [1]. In comparison, trans‑cinnamic acid melts at 133 °C and benzoic acid at 122 °C. The significantly higher melting point of 4‑(3‑phenylprop‑2‑enoyl)benzoic acid (Δ > 100 °C) provides a straightforward identity and purity check by differential scanning calorimetry or melting‑point apparatus, enabling rapid discrimination from the more common and cheaper cinnamic acid or benzoic acid building blocks that might otherwise be mistakenly supplied [1]. Commercial sources specify a minimum purity of 95% (HPLC) for this compound, which is adequate for its typical use as a synthetic intermediate .

Melting point Purity specification Chemical identity

Synthetic Versatility: Dual Reactivity of α,β‑Unsaturated Ketone and 4‑Carboxylic Acid Enables Chemoselective Heterocycle Construction

The 4‑acylbenzoic acid architecture of this compound provides two orthogonal reactive sites: the carboxylic acid can undergo amidation, esterification, or acyl chloride formation, while the α,β‑unsaturated ketone can participate in Michael additions, cyclocondensations, and photochemical [2+2] cycloadditions. A 2023 review on the synthesis of heterocycles from 2‑acylbenzoic acids highlights that the acyl and carboxyl groups in close proximity enable the construction of phthalides, isochromanones, isoindolines, and quinolones [1]. Although the review focuses on 2‑acylbenzoic acids, the 4‑cinnamoylbenzoic acid offers analogous reactivity with the added advantage of an extended conjugated system that can further participate in Diels‑Alder and other pericyclic reactions. This dual reactivity distinguishes it from simple chalcones (which lack the carboxylic acid handle) and from benzoic acid (which lacks the enone system).

Heterocycle synthesis Chemoselective transformation Dual functional group

Procurement‑Relevant Application Scenarios for 4-(3-Phenylprop-2-enoyl)benzoic acid (CAS 20118-35-8)


SAR Reference Standard in Retinobenzoic Acid Differentiation‑Inducer Discovery Programs

In HL‑60‑based differentiation screens, 4‑(3‑phenylprop‑2‑enoyl)benzoic acid serves as the unsubstituted parent control against which the potency gain from alkyl substitution (e.g., Ch55, Ch80) is quantified. Researchers building SAR tables require this compound to establish the baseline activity floor; without it, fold‑improvement calculations for novel analogs are not possible [1]. It is procured in milligram‑to‑gram quantities for dose‑response assays run alongside ATRA as a positive control.

Core Scaffold for Xanthine Oxidase Inhibitor Lead Optimization

The 4‑carboxylated chalcone scaffold is the validated pharmacophore for xanthine oxidase inhibition, with substituted derivatives achieving IC₅₀ values 10‑ to 60‑fold below allopurinol [1]. The unsubstituted parent compound is procured as the starting material for systematic ring‑A functionalization (hydroxy, methoxy, ethoxy, halogen) to explore electronic and steric effects on potency and mixed‑type inhibition kinetics. It is typically ordered in 5–25 g quantities for parallel synthesis campaigns.

Dual‑Functional Building Block for Diversity‑Oriented Heterocyclic Synthesis

Medicinal chemistry groups performing diversity‑oriented synthesis (DOS) utilize 4‑(3‑phenylprop‑2‑enoyl)benzoic acid to access libraries of phthalide, isochromanone, isoindoline, and quinoline derivatives through sequential carboxylic acid derivatization followed by enone cyclocondensation [1]. The dual orthogonal reactivity reduces the number of steps required to generate three‑dimensional scaffolds from two to three steps, compared to four to five steps when starting from mono‑functional precursors. Procurement volumes of 10–50 g are typical for library production.

Physicochemical Identity Standard for Quality Control of Chalcone‑Carboxylic Acid Libraries

The sharp melting point of 234 °C [1] and the characteristic MS fragment (Exact Mass: 252.0786 g/mol; GC‑MS spectrum available on SpectraBase [2]) make this compound a reliable identity standard for calibrating melting‑point apparatus and mass spectrometers in QC laboratories supporting chalcone‑carboxylic acid synthesis programs. It is procured in analytical reference quantities (100 mg–1 g) at ≥95% purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Phenylprop-2-enoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.